4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine
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Overview
Description
4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the triazole ring can be synthesized via the cyclization of hydrazine derivatives with carbonyl compounds, while the thiazole ring can be formed through the cyclization of thioamides with α-haloketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions would vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and thiazole derivatives, such as:
- 1,2,4-Triazole derivatives
- Thiazole derivatives
- Imidazole derivatives
Uniqueness
What sets 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine apart is its unique combination of the triazole and thiazole rings, which can confer distinct biological activities and chemical properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C7H9N5S |
---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
4-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H9N5S/c1-12-6(9-4-10-12)2-5-3-13-7(8)11-5/h3-4H,2H2,1H3,(H2,8,11) |
InChI Key |
FAZFOVDMNWIPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CC2=CSC(=N2)N |
Origin of Product |
United States |
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